

Application Notes and Protocols for BAY32-5915 in Cell Culture

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Compound of Interest

Compound Name: BAY32-5915

Cat. No.: B1667810

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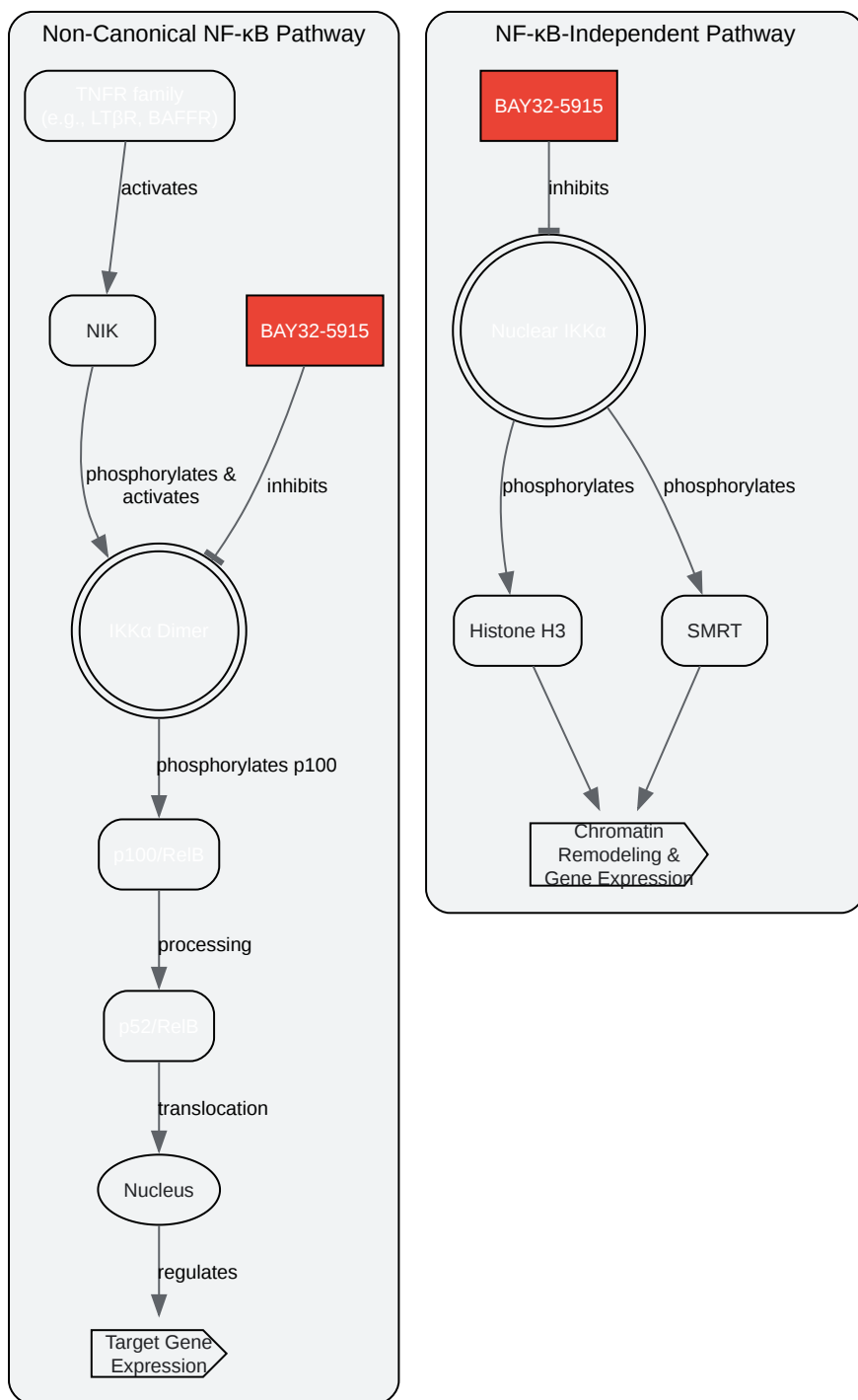
Introduction

BAY32-5915 is a potent and specific small molecule inhibitor of I κ B kinase α (IKK α) with an IC₅₀ value of 60 nM.[1] IKK α is a key serine/threonine kinase involved in cellular signaling pathways, primarily known for its role in the non-canonical NF- κ B pathway, which is crucial for the development and maturation of B cells, formation of secondary lymphoid organs, and expression of specific NF- κ B target genes.[2] Unlike the canonical NF- κ B pathway that is activated by pro-inflammatory cytokines, the non-canonical pathway is typically stimulated by a subset of tumor necrosis factor (TNF) family members and is dependent on the processing of the NF- κ B2 precursor protein, p100, to its active p52 form.[3][4] IKK α has also been implicated in NF- κ B-independent signaling, including the phosphorylation of histone H3 and other nuclear proteins, thereby regulating gene expression.[5] Given its role in various cancers, selective inhibition of IKK α is a promising therapeutic strategy.[3][6] These application notes provide detailed protocols for the use of **BAY32-5915** in cell culture experiments to investigate its effects on IKK α -dependent signaling and cellular processes.

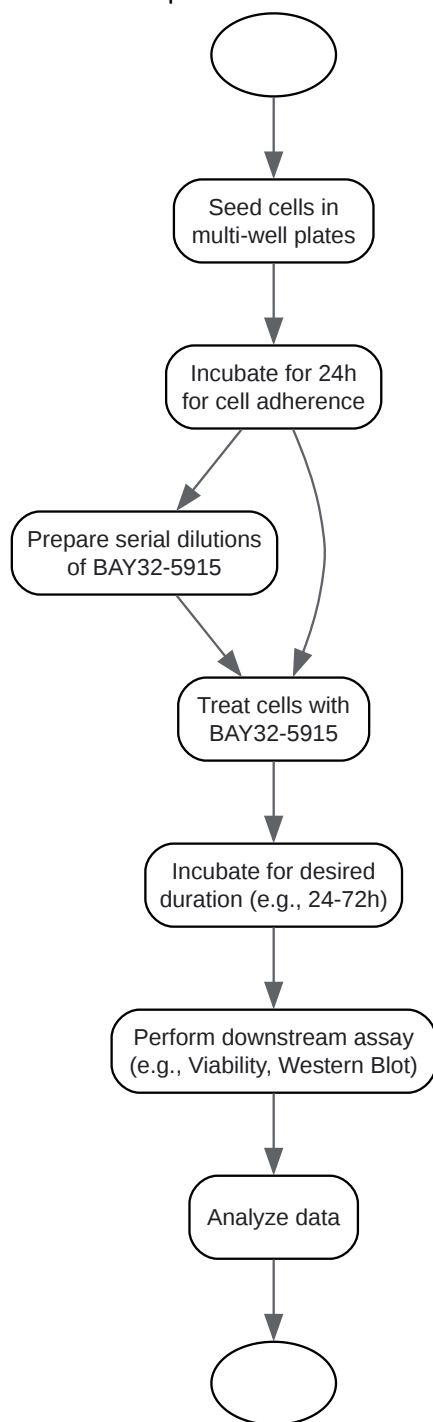
Data Presentation

Compound	Target	IC50	Cell Line Example	Observed Effect
BAY32-5915	IKK α	60 nM[1]	Melanoma	Did not affect doxorubicin-induced (canonical) NF- κ B activation, indicating specificity.[7]
U2OS	Inhibition of FCS-stimulated phosphorylation of p100.[3][4]			

Signaling Pathway

IKK α Signaling Pathways

General Experimental Workflow

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